3-cyclopropyl-5-methyl-2-(methylthio)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-cyclopropyl-5-methyl-2-methylsulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-8-4-3-5-10-11(8)12(16)15(9-6-7-9)13(14-10)17-2/h3-5,9H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQDNWXFLWHPOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3CC3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-5-methyl-2-(methylthio)quinazolin-4(3H)-one typically involves the following steps:
Cyclization Reaction: The starting material, 2-amino-5-methylbenzoic acid, undergoes a cyclization reaction with cyclopropyl isocyanate to form the quinazolinone core.
Thiomethylation: The quinazolinone core is then subjected to thiomethylation using methyl iodide and a base such as potassium carbonate to introduce the methylthio group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-5-methyl-2-(methylthio)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone using reducing agents like sodium borohydride.
Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, bases like sodium hydride
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Dihydroquinazolinone
Substitution: Various substituted quinazolinones
Scientific Research Applications
Medicinal Chemistry
3-Cyclopropyl-5-methyl-2-(methylthio)quinazolin-4(3H)-one is primarily studied for its potential as an anticancer agent . Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further development as an anticancer drug. The mechanism of action likely involves binding to active sites of enzymes, thereby disrupting essential biochemical pathways required for tumor growth.
Biological Research
In biological research, this compound serves as a tool compound to investigate various molecular targets and biological pathways. Its ability to modulate enzyme activity allows researchers to explore the underlying mechanisms of diseases and the interactions between different biological molecules. This can lead to a better understanding of disease progression and potential therapeutic targets.
Pharmaceutical Development
As a lead compound in pharmaceutical development , this compound is utilized in the design of new drugs with improved efficacy and safety profiles. The structural modifications based on this compound can lead to derivatives with enhanced biological activity or reduced side effects, making it valuable in the drug discovery process.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-5-methyl-2-(methylthio)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways essential for cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
3-Cyclopropyl-5-methyl-2-(methylthio)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound's unique structural features contribute to its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 246.33 g/mol. The compound features a quinazolinone core, characterized by the presence of a cyclopropyl group and a methylthio substituent, which are believed to enhance its biological activity.
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds suggest a promising antibacterial profile.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | <1.00 |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | 0.98 |
| Other derivatives | Various strains | Varies |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further development as an anticancer agent. For instance, certain derivatives of quinazolinones have demonstrated IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and HepG2.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | This compound | 2.09 |
| HepG2 | This compound | 2.08 |
The mechanism of action is primarily attributed to the compound's ability to bind to specific enzymes or receptors, inhibiting their activity and blocking critical biochemical pathways necessary for cell survival and proliferation. This interaction can lead to apoptosis in cancer cells and reduced viability in pathogenic bacteria.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various quinazolinone derivatives against MRSA and reported that compounds similar to this compound exhibited potent activity with MIC values significantly lower than traditional antibiotics.
- Anticancer Research : Another study highlighted the antiproliferative effects of quinazolinone derivatives on A549 lung cancer cells, demonstrating that compounds structurally related to this compound could preferentially suppress rapidly dividing cancer cells over normal fibroblasts.
Q & A
Q. What are the standard synthetic protocols for introducing cyclopropyl and methylthio groups at the 3- and 2-positions of quinazolin-4(3H)-one derivatives?
- Methodological Answer : The synthesis typically involves cyclization and substitution reactions. For example:
- Cyclization : Reacting intermediates (e.g., semicarbazides) under reflux with ethanolic sodium hydroxide to form triazolthione derivatives .
- Substituent Introduction : Using chloroacetyl chloride or bromomethyl precursors to introduce heterocyclic groups at the 2-position (e.g., triazolylthiomethyl groups via reaction with 5-mercaptotriazoles) .
- Microwave Optimization : Microwave-assisted synthesis reduces reaction time (e.g., from hours to minutes) while improving yields compared to conventional heating .
Q. Which analytical techniques are essential for confirming the structure and purity of 3-cyclopropyl-5-methyl-2-(methylthio)quinazolin-4(3H)-one?
- Methodological Answer :
- Spectroscopy : NMR (¹H and ¹³C) and IR confirm functional groups and substitution patterns. For instance, IR peaks at 1650–1700 cm⁻¹ indicate carbonyl groups, while NMR chemical shifts distinguish methylthio (δ ~2.5 ppm) and cyclopropyl protons (δ ~0.5–1.5 ppm) .
- X-ray Crystallography : Resolves stereochemistry and molecular packing, as demonstrated for trifluoromethyl-substituted analogs .
- Chromatography : HPLC or TLC monitors reaction progress and purity .
Advanced Research Questions
Q. How does microwave-assisted synthesis compare to conventional heating in terms of yield and reaction time for 3-substituted quinazolin-4(3H)-ones?
- Methodological Answer : Microwave irradiation enhances reaction efficiency. For example, synthesizing 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one via microwave reduced reaction time from 6–8 hours (conventional) to 15–20 minutes, with yields increasing from 65% to 85% . Key parameters include power settings (300–500 W) and solvent selection (polar solvents like ethanol enhance microwave absorption).
Q. What experimental approaches are used to establish structure-activity relationships (SAR) for quinazolinone derivatives targeting anti-inflammatory pathways?
- Methodological Answer :
- Functional Group Variation : Systematic modification of substituents (e.g., triazolylthiomethyl or pyridazinylthio groups) followed by biological testing (e.g., COX-1/COX-2 inhibition assays) .
- Biological Profiling : Evaluate ulcerogenic potential (e.g., rat gastric lesion models) and analgesic activity (e.g., hot-plate tests) to balance efficacy and toxicity .
- Data Correlation : Use regression analysis to link substituent electronic properties (e.g., Hammett constants) with activity trends .
Q. How can researchers address discrepancies between in vitro enzyme inhibition data and cellular activity profiles of quinazolinone-based compounds?
- Methodological Answer :
- Permeability Assays : Measure cellular uptake via Caco-2 monolayers or PAMPA to identify bioavailability issues .
- Metabolic Stability Testing : Use liver microsomes to assess susceptibility to cytochrome P450-mediated degradation .
- Proteomic Profiling : Identify off-target interactions (e.g., kinase panels) that may counteract in vitro potency .
Q. What strategies improve the metabolic stability of 2-(methylthio)quinazolin-4(3H)-one derivatives while maintaining target affinity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute metabolically labile methylthio groups with trifluoromethylthio or heterocyclic thioethers .
- Prodrug Design : Mask thioether groups as sulfoxides or sulfones, which are enzymatically cleaved in target tissues .
- Crystallographic Studies : Analyze enzyme-ligand complexes (e.g., COX-2) to optimize steric and electronic complementarity .
Q. What methodologies are employed to evaluate the ulcerogenic potential of quinazolinone derivatives with analgesic activity?
- Methodological Answer :
- In Vivo Models : Administer compounds to rats (e.g., 100 mg/kg dose) and assess gastric lesions via histopathology .
- Biochemical Markers : Measure prostaglandin E2 (PGE2) levels in gastric mucosa to gauge COX-1 sparing effects .
- Comparative Analysis : Benchmark against NSAIDs like indomethacin to contextualize ulcerogenic risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
